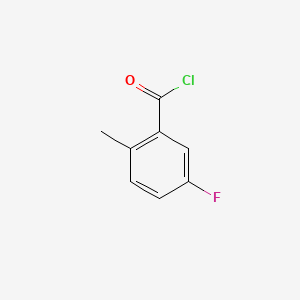

5-Fluoro-2-methylbenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAQRSDZSVESSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372029 | |

| Record name | 5-Fluoro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-39-0 | |

| Record name | 5-Fluoro-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-methylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-methylbenzoyl chloride CAS number

An In-Depth Technical Guide to 5-Fluoro-2-methylbenzoyl chloride for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS No. 21900-39-0), a critical building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to provide a comprehensive understanding of its synthesis, reactivity, and strategic application, grounded in established chemical principles and field-proven insights.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aromatic acyl chloride. The presence of both a fluorine atom and a methyl group on the benzene ring introduces specific electronic and steric characteristics that make it a valuable reagent in targeted synthesis.

The fluorine atom, with its high electronegativity, acts as a weak electron-withdrawing group via induction, influencing the reactivity of the acyl chloride. Simultaneously, it can serve as a bioisostere for a hydrogen atom, enhancing metabolic stability and modulating binding affinities in pharmaceutical compounds. The ortho-methyl group provides steric hindrance that can direct reaction pathways and influence the final conformation of the synthesized molecule.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 21900-39-0 | [1][2] |

| Molecular Formula | C₈H₆ClFO | [3] |

| Molecular Weight | 172.58 g/mol | [1][3] |

| Appearance | Clear colorless to pale yellow liquid | [2][4] |

| Density | 1.270 g/mL at 25 °C | |

| Boiling Point | 108 °C at 24 mmHg | [5][3] |

| Refractive Index | 1.5305-1.5345 at 20°C | [2][4] |

| Flash Point | 87 °C (188 °F) | [5][6] |

| InChI Key | HBAQRSDZSVESSF-UHFFFAOYSA-N | [3] |

Strategic Synthesis: From Carboxylic Acid to Acyl Chloride

The most direct and common synthesis of this compound involves the chlorination of its parent carboxylic acid, 5-Fluoro-2-methylbenzoic acid (CAS No. 33184-16-6). Thionyl chloride (SOCl₂) is the reagent of choice for this transformation in a laboratory setting.

Causality in Reagent Selection: Thionyl chloride is preferred over other chlorinating agents like oxalyl chloride for several reasons. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[7] This facilitates their easy removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification. This is a critical consideration for ensuring a high-purity starting material for subsequent sensitive reactions.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for benzoyl chloride synthesis and must be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[7]

-

Setup: Equip a round-bottomed flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with sodium hydroxide solution to neutralize HCl and SO₂ fumes).

-

Charging the Flask: Add 5-Fluoro-2-methylbenzoic acid (1.0 eq) to the flask.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (2.0-3.0 eq) to the flask. The reaction is exothermic and will likely begin to evolve gas.

-

Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction can be monitored by observing the cessation of gas evolution.

-

Workup: Allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The resulting crude this compound (a liquid oil) can be purified by vacuum distillation to yield the final product.

-

Validation: Confirm product identity and purity using analytical techniques such as ¹H NMR, ¹⁹F NMR, and GC-MS. Purity should typically be ≥97.5%.[2]

Reactivity and Mechanistic Insights: The Role in Amide Bond Formation

As an acyl chloride, the compound's primary utility lies in nucleophilic acyl substitution . The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. This makes it an excellent substrate for reaction with a wide range of nucleophiles, most notably amines, to form stable amide bonds—a cornerstone of medicinal chemistry.

Caption: General mechanism for nucleophilic acyl substitution.

The presence of the fluorine atom is a key design element in drug discovery.[8] It can enhance binding affinity to target proteins through favorable electrostatic interactions and increase metabolic stability by blocking potential sites of oxidative metabolism. The strategic incorporation of fluorine has been a successful strategy in numerous approved drugs.[9]

Workflow: Amide Synthesis using this compound

This workflow outlines a self-validating system for synthesizing a target amide, a common application in drug development.

Caption: A validated workflow for amide synthesis.

Safety, Handling, and Storage

This compound is a corrosive and water-reactive substance. Strict adherence to safety protocols is mandatory.

Trustworthiness through Safety: A protocol's validity is contingent on its safe execution. Mishandling this reagent can lead to hazardous situations and compromise experimental outcomes. It reacts with water, including atmospheric moisture, to generate corrosive HCl gas.[10]

Table 2: GHS Hazard and Precautionary Summary

| Category | Code | Statement | Source(s) |

| Pictogram | GHS05 | Corrosive | [6] |

| Signal Word | Danger | [3][6] | |

| Hazard | H314 | Causes severe skin burns and eye damage. | [3][6][11] |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [3][11] |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][11] |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [3] |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

| Storage | P405 | Store locked up. | [11] |

Handling:

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[12][13]

-

Use glass or PTFE-lined equipment. The compound will react with materials containing active hydrogen atoms.

-

Keep away from water and sources of moisture.[10]

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as bases, alcohols, and amines.

Conclusion: A Versatile Tool in Modern Chemistry

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its tailored electronic and steric properties allow for the precise construction of complex molecular architectures. Understanding its synthesis, reactivity, and handling requirements empowers researchers to leverage its full potential safely and effectively, paving the way for the development of novel therapeutics and advanced materials. The strategic use of such fluorinated building blocks remains a cornerstone of modern medicinal chemistry.[8][9]

References

-

This compound. ChemBK. [Link]

-

MSDS of 5-Fluoro-2-methoxybenzoyl chloride. Angene. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC - NIH. [Link]

- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

This compound. ChemBK. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]

Sources

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. L13750.06 [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. prepchem.com [prepchem.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-2-methylbenzoyl Chloride

Introduction

5-Fluoro-2-methylbenzoyl chloride (CAS No. 21900-39-0) is a substituted aromatic acyl chloride of significant interest within the fields of medicinal chemistry and organic synthesis. As a key building block, its unique substitution pattern—featuring both an electron-withdrawing fluorine atom and an electron-donating methyl group on the benzoyl scaffold—imparts specific reactivity and conformational properties. This guide provides a comprehensive overview of its core physical properties, offering field-proven insights and methodologies essential for its effective handling, characterization, and application in research and development. Understanding these fundamental characteristics is paramount for designing robust synthetic routes and ensuring the safe and reproducible execution of chemical transformations.

Section 1: Core Physicochemical Properties

The physical state and fundamental constants of a reagent are the primary determinants of its handling, storage, and reaction setup. This compound is a colorless to pale yellow liquid under standard laboratory conditions, a property that facilitates its measurement and transfer as a neat substance or in solution.[1][2]

The molecular structure of this compound is depicted below. The ortho-methyl group sterically influences the acyl chloride moiety, while the meta-fluorine atom modulates the electronic properties of the aromatic ring.

Figure 1: Molecular Structure of this compound.

A summary of its key physical properties is presented in the table below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 21900-39-0 | [3] |

| Molecular Formula | C₈H₆ClFO | [3] |

| Molecular Weight | 172.58 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Boiling Point | 108 °C at 24 mmHg | [3] |

| Density | 1.27 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.5305 - 1.5345 | [1][2] |

| Flash Point | 86.6 °C (188 °F) | [4][5] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, chloroform, ether). Reacts with water. | [3][4] |

Section 2: Spectroscopic Profile

Spectroscopic analysis is indispensable for the verification of molecular structure and purity. While a comprehensive spectral database is proprietary to individual institutions, the expected spectroscopic signatures for this compound can be predicted based on its functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the acyl chloride carbonyl (C=O) stretch, typically appearing in the range of 1770-1815 cm⁻¹. This high-frequency absorption, compared to a standard ketone or ester, is a hallmark of the highly electrophilic carbonyl carbon in an acyl chloride. Additional significant peaks include C-H stretching from the methyl and aromatic groups (~2900-3100 cm⁻¹), C=C stretching from the aromatic ring (~1450-1600 cm⁻¹), and a C-F stretching band.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide a clear fingerprint. The methyl (CH₃) protons would appear as a singlet, typically in the δ 2.2-2.5 ppm range. The aromatic region (δ 7.0-8.0 ppm) would show a complex multiplet pattern for the three aromatic protons, with coupling constants influenced by both the adjacent protons and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The most downfield signal would correspond to the carbonyl carbon of the acyl chloride, typically δ 165-170 ppm. The aromatic carbons would appear in the δ 110-165 ppm range, with their chemical shifts and C-F coupling constants providing definitive structural information. The methyl carbon would appear as an upfield signal around δ 15-20 ppm. Access to spectral databases confirms the availability of FT-IR, ¹H NMR, and ¹³C NMR data for this compound.[6]

-

Section 3: Experimental Determination of Physical Properties

The trustworthiness of physical data relies on robust and validated experimental protocols. The determination of the boiling point, especially for compounds that may degrade at high temperatures, is often performed under reduced pressure.

Protocol: Boiling Point Determination under Reduced Pressure

This protocol describes a standard laboratory method for accurately measuring the boiling point of a liquid at a specific sub-atmospheric pressure, a critical parameter for vacuum distillation and purification.

Causality and Rationale: Many organic compounds, particularly reactive ones like acyl chlorides, can decompose, polymerize, or undergo side reactions at their atmospheric boiling points. Reducing the external pressure lowers the temperature at which the liquid's vapor pressure equals the external pressure, allowing for boiling at a temperature that preserves the compound's integrity.[7][8] This method is therefore essential for the purification of thermally sensitive materials.

Figure 2: Workflow for Reduced Pressure Boiling Point Determination.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a Thiele tube or a micro-distillation apparatus.[9] Ensure all glassware is dry, as the compound is moisture-sensitive.

-

Sample Introduction: Place a small volume (e.g., 0.5 mL) of this compound into the boiling flask or tube. Add a small magnetic stirrer or boiling chip to ensure smooth boiling.

-

System Sealing and Evacuation: Attach the apparatus to a vacuum line equipped with a manometer or vacuum gauge. Seal the system carefully.

-

Pressure Equilibration: Slowly open the vacuum source and evacuate the apparatus to the desired pressure (e.g., 24 mmHg). Close the connection to the main vacuum line to ensure the system is static and leak-free.

-

Heating: Immerse the boiling tube in a heating bath (oil or sand) and begin heating gently.[10]

-

Observation and Measurement: As the temperature rises, observe the sample. The boiling point is the temperature at which a steady stream of bubbles is observed and a condensation ring of the vapor is stable on the walls of the apparatus, with the thermometer bulb properly positioned in the vapor phase just below the condenser outlet.[9]

-

Recording Data: Record the stable temperature reading on the thermometer and the precise pressure from the manometer. This pair of values constitutes the result.[10]

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, the emphasis on safety cannot be overstated. This compound is a corrosive and moisture-sensitive compound, demanding rigorous adherence to safety protocols.

Core Hazards:

-

Corrosivity: The compound is classified under GHS as causing severe skin burns and eye damage (H314).[5] Contact with tissues will cause immediate and severe burns due to its reaction with water to form hydrochloric acid (HCl) and 5-fluoro-2-methylbenzoic acid.

-

Reactivity: It reacts with water and other protic solvents (like alcohols) in a vigorous, exothermic reaction.[3] This reactivity also means it will fume in moist air. It is designated as moisture-sensitive.[4]

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors.[5] An eyewash station and safety shower must be immediately accessible.

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[1]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat. Ensure no skin is exposed.[5]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][11]

Storage and Stability:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] To maintain product integrity and prevent hazardous reactions, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Incompatibilities: Keep away from water, alcohols, strong bases, and oxidizing agents.[12]

By implementing these self-validating safety systems, researchers can mitigate the risks associated with this reactive intermediate, ensuring both personal safety and the integrity of their experimental outcomes.

References

-

ChemBK. This compound. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Available at: [Link]

-

Scribd. 02 Exp 1 Boiling Point Determination. Available at: [Link]

-

University of Calgary. Micro-boiling point measurement. Available at: [Link]

-

YouTube. Boiling at Reduced Pressure - Two Methods. Available at: [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

Sources

- 1. wcu.edu [wcu.edu]

- 2. chemicalbook.com [chemicalbook.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fishersci.com [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound(21900-39-0)FT-IR [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chemos.de [chemos.de]

- 12. fishersci.com [fishersci.com]

5-Fluoro-2-methylbenzoyl chloride molecular weight

An In-depth Technical Guide to 5-Fluoro-2-methylbenzoyl chloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 21900-39-0), a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its core physicochemical properties, outline a robust synthesis protocol, discuss its applications as a building block, and detail critical safety and handling procedures.

Core Physicochemical & Structural Properties

This compound is a substituted aromatic acyl chloride. The presence of the highly reactive acyl chloride group, combined with the electronic effects of the fluorine and methyl substituents on the benzene ring, makes it a versatile and valuable reagent in organic synthesis.

Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO | [1][2][3] |

| Molecular Weight | 172.58 g/mol | [1][2][3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [5][6][7] |

| Density | ~1.3 g/cm³ | [1] |

| Boiling Point | 108 °C at 24 mmHg | [1] |

| Flash Point | 86.6 °C (188 °F) | [1][3] |

| Refractive Index | ~1.5305-1.5345 @ 20°C | [6][7] |

| CAS Number | 21900-39-0 | [1][2][3] |

Synthesis and Mechanistic Rationale

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-fluoro-2-methylbenzoic acid.[5] Thionyl chloride (SOCl₂) is the preferred reagent for this transformation.

Causality of Reagent Choice: Thionyl chloride is advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[8] This simplifies the purification process immensely, as these byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the preparation of acyl chlorides from carboxylic acids.[8]

-

Setup: Equip a three-necked, round-bottomed flask with a reflux condenser and an addition funnel. Ensure the setup is dried and under an inert atmosphere (e.g., nitrogen or argon). Connect the top of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

-

Charging the Flask: Charge the flask with 1.0 equivalent of 5-fluoro-2-methylbenzoic acid.

-

Reagent Addition: Add thionyl chloride (approximately 2-3 equivalents) to the addition funnel and add it dropwise to the flask at room temperature with stirring. An ice bath can be used to control the initial exothermic reaction.

-

Reaction: After the addition is complete, gently heat the mixture to reflux (typically 70-80°C) and maintain for 1-3 hours, or until the evolution of gas ceases, indicating the reaction is complete.

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

The crude this compound residue is then purified by vacuum distillation to yield the final product as a clear liquid.[8]

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography (GC) and its identity verified by spectroscopic methods.

Spectroscopic Characterization

To ensure the integrity of the synthesized compound, spectroscopic analysis is essential. Authoritative databases confirm the availability of reference spectra for this compound.[4]

-

Infrared (IR) Spectroscopy: The primary diagnostic peak is a strong, sharp absorption band in the region of 1780-1815 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of an aromatic acyl chloride. The disappearance of the broad O-H stretch from the starting carboxylic acid (around 3000 cm⁻¹) is also a key indicator of reaction completion.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spectrum will show distinct signals corresponding to the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine, methyl, and acyl chloride groups.

-

¹³C NMR Spectroscopy: The spectrum will show a characteristic carbonyl carbon signal in the downfield region (typically 165-175 ppm), in addition to the signals for the aromatic and methyl carbons.

Applications in Drug Discovery and Development

This compound is not an end-product but a crucial intermediate. Its utility stems from the high reactivity of the acyl chloride moiety, which readily undergoes nucleophilic acyl substitution.

This makes it an ideal building block for introducing the "5-fluoro-2-methylbenzoyl" group into a larger molecule, a common strategy in medicinal chemistry to modulate a drug candidate's pharmacological profile. Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs incorporating chlorine, highlighting the importance of intermediates like this one in the drug discovery pipeline.[9]

Key Reactions:

-

Amide Formation: Reaction with primary or secondary amines to form amides. This is one of the most common linkages in pharmaceutical compounds.

-

Ester Formation: Reaction with alcohols to form esters.

-

Friedel-Crafts Acylation: Reaction with an aromatic ring in the presence of a Lewis acid catalyst to form a new carbon-carbon bond, creating complex ketone structures.

Logical Flow of Application

Caption: Role of this compound in creating diverse molecular scaffolds.

Safety, Handling, and Emergency Protocols

This compound is a corrosive chemical that requires strict adherence to safety protocols. It causes severe skin burns and eye damage.[1][3][10][11]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1B | GHS05 (Corrosive) | Danger | H314: Causes severe skin burns and eye damage.[1][10][11] |

Mandatory Handling Protocol

-

Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of vapors.[11] Ensure an eyewash station and safety shower are immediately accessible.[12]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents. Keep the container tightly closed and store locked up.[1][11][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[10][13]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[12][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[10][13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][13]

References

-

MSDS of 5-Fluoro-2-methoxybenzoyl chloride. ChemSrc. [Link]

-

This compound. ChemBK. [Link]

- Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Library of Medicine. [Link]

-

Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]

-

Benzoyl chloride, o-chloro-. Organic Syntheses Procedure. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound(21900-39-0)FT-IR [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. L13750.06 [thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Fluoro-2-methylbenzoyl chloride: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylbenzoyl chloride, a key building block in modern medicinal chemistry. The document delves into its chemical structure, physicochemical properties, and detailed protocols for its synthesis and handling. A significant focus is placed on its reactivity and strategic application in the synthesis of high-value pharmaceutical compounds, including antiviral and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Acyl Chlorides

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This compound is a prime example of a fluorinated building block that has gained prominence in the synthesis of complex molecular architectures. Its trifunctional nature, featuring a reactive acyl chloride, a sterically directing methyl group, and an electron-withdrawing fluorine atom, allows for a diverse range of synthetic transformations. This guide will explore the fundamental characteristics and practical applications of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic acyl chloride. The presence of the fluorine atom at the 5-position and the methyl group at the 2-position of the benzene ring significantly influences its reactivity and conformational preferences.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆ClFO | [1][2] |

| Molecular Weight | 172.58 g/mol | [2] |

| CAS Number | 21900-39-0 | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [3][4] |

| Density | Approximately 1.3 g/cm³ | [5] |

| Boiling Point | 108 °C at 24 mmHg | [5] |

| Refractive Index | 1.5305-1.5345 @ 20°C | [3][4] |

| InChI Key | HBAQRSDZSVESSF-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC=C(F)C=C1C(Cl)=O | [2] |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 5-Fluoro-2-methylbenzoic acid. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Representative Experimental Protocol

The following protocol is a representative procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride and can be adapted for the synthesis of this compound[6].

Materials:

-

5-Fluoro-2-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (for removal of excess thionyl chloride)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 5-Fluoro-2-methylbenzoic acid.

-

Under a fume hood, carefully add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount of DMF (a few drops).

-

Fit the flask with a reflux condenser and a gas scrubber containing a sodium hydroxide solution.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and co-evaporated.

-

The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Self-Validation: The completion of the reaction can be monitored by the cessation of gas evolution. The purity of the final product can be assessed by GC-MS or NMR spectroscopy. The absence of a broad -OH stretch in the IR spectrum is a key indicator of the conversion of the carboxylic acid to the acyl chloride.

Reactivity and Synthetic Applications in Drug Discovery

This compound is a versatile reagent primarily used as an acylating agent. The acyl chloride functionality is highly electrophilic and readily reacts with a wide range of nucleophiles, including amines, alcohols, and phenols, to form amides and esters, respectively. This reactivity is central to its utility in the construction of complex pharmaceutical intermediates.

Synthesis of Benzoxazoles with Anticancer Activity

Benzoxazoles are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer properties. The synthesis of substituted benzoxazoles often involves the acylation of a 2-aminophenol derivative followed by cyclization. This compound can be a key reagent in the synthesis of 2-(5-fluoro-2-methylphenyl)benzoxazoles, which have been investigated for their cytotoxic effects on cancer cell lines[2][7].

Intermediate in the Synthesis of HIV-1 Integrase Inhibitors

The development of inhibitors for HIV-1 integrase is a critical area of antiviral research. Several approved drugs and clinical candidates feature complex heterocyclic cores. While specific synthetic routes for marketed drugs are often proprietary, the academic literature describes the synthesis of novel HIV-1 integrase inhibitors using fluorinated benzoic acid derivatives. For instance, 5-Fluoro-2-methylbenzoic acid, the precursor to the title compound, is implicated in the synthesis of benzamide derivatives that act as HIV-1 integrase inhibitors[5]. This strongly suggests that this compound is a viable and reactive intermediate for the acylation of amine-containing scaffolds in the development of new anti-HIV agents.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic H | ~7.0 - 8.0 | Multiplet | J(H,H) and J(H,F) |

| Methyl (CH₃) | ~2.5 | Singlet | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal. The aromatic carbons will show splitting due to carbon-fluorine coupling.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 - 175 |

| Aromatic C-F | ~160 - 165 (d, ¹JCF) |

| Aromatic C | ~120 - 145 |

| Methyl (CH₃) | ~15 - 25 |

FT-IR Spectroscopy

The FT-IR spectrum is particularly useful for confirming the presence of the acyl chloride functionality and the absence of the precursor carboxylic acid.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1750 - 1800 | Strong |

| C-Cl | 650 - 850 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium |

| C-F | 1000 - 1300 | Strong |

| O-H (Carboxylic Acid) | (absent) | - |

Mass Spectrometry

Under electron ionization (EI), the mass spectrum of this compound is expected to show a molecular ion peak at m/z 172. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak at m/z 174. Common fragmentation pathways include the loss of the chlorine atom and the carbonyl group.

| m/z | Fragment |

| 172/174 | [M]⁺ |

| 137 | [M - Cl]⁺ |

| 109 | [M - Cl - CO]⁺ |

Safety and Handling

This compound is a corrosive and reactive chemical that requires careful handling.[7][8][9]

-

Hazards: Causes severe skin burns and eye damage.[7][8] It is also a combustible liquid.[1] It reacts with water, generating heat and hydrogen chloride gas.[1]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from water and sources of ignition.[1][8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8]

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8] If inhaled, move to fresh air.[7] If swallowed, do not induce vomiting and seek immediate medical attention.[8]

Conclusion

This compound is a valuable and versatile reagent in the field of drug discovery and development. Its unique combination of functional groups allows for the efficient synthesis of a wide range of complex molecules, including those with promising anticancer and antiviral activities. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory. This guide provides a solid foundation for researchers and scientists to incorporate this important building block into their synthetic strategies.

References

-

Al-Harthy, T.; Zoghaib, W. M.; Pflüger, M.; Schöpel, M.; Önder, K.; Reitsammer, M.; Hundsberger, H.; Stoll, R.; Abdel-Jalil, R. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules2016 , 21(10), 1290. Available from: [Link]

-

Fisher Scientific. This compound, 98%. Available from: [Link]

-

EON Biotech. This compound – (21900-39-0). Available from: [Link]

-

PubChem. 5-Fluoro-2-methylbenzoxazole. Available from: [Link]

-

ChemUniverse. 2-FLUORO-5-METHYLBENZOYL CHLORIDE. Available from: [Link]

-

Stenutz. 2-fluoro-5-methylbenzoyl chloride. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

NIST WebBook. Benzoyl chloride. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Available from: [Link]

-

PrepChem.com. Synthesis of 2-methylbenzoyl chloride. Available from: [Link]

-

Organic Syntheses. Benzoyl chloride, o-chloro-. Available from: [Link]

-

Taylor & Francis Online. Thionyl chloride – Knowledge and References. Available from: [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]

-

Organic Syntheses. 7-methoxyphthalide. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. 6.2: C-13 NMR Spectroscopy- Signal Averaging and FT-NMR. Available from: [Link]

Sources

- 1. This compound(21900-39-0)FT-IR [chemicalbook.com]

- 2. GSK-1349572, a novel integrase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN106008197A - Preparation method for o-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 4. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR spectrum [chemicalbook.com]

- 7. An efficient and highly diastereoselective synthesis of GSK1265744, a potent HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling of 5-Fluoro-2-methylbenzoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

5-Fluoro-2-methylbenzoyl chloride (CAS No. 21900-39-0) is a key intermediate in organic synthesis, valued for its role in constructing complex molecular architectures, particularly in pharmaceutical and agrochemical research. As an acyl chloride, its utility is derived from the high electrophilicity of the carbonyl carbon, making it an excellent acylating agent. However, this same reactivity is the source of its significant hazards. A thorough understanding of its chemical nature is not merely a regulatory formality but a prerequisite for safe and successful experimentation. This guide provides a field-proven framework for handling this compound, grounded in the principles of causality and self-validating safety protocols.

Section 1: Hazard Profile and Chemical Reactivity

The primary danger of this compound stems from its high reactivity, particularly with nucleophiles. It is classified as a corrosive liquid that causes severe skin burns and eye damage.[1][2][3] Its vapors can also cause respiratory irritation.[3] The inherent risks are best understood by examining its physicochemical properties and reactivity.

Physicochemical and Identification Properties

Proper identification and knowledge of the physical state are the first steps in risk assessment.

| Property | Value | Source |

| CAS Number | 21900-39-0 | [1] |

| Molecular Formula | C₈H₆ClFO | [1] |

| Molecular Weight | 172.58 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | ~1.27 g/mL | [1][4] |

| Boiling Point | ~169-170 °C | [4] |

| Flash Point | 86.6 °C | [1] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the chemical's hazards at a glance.

| Pictogram | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation (Category 1A/1B) | H314: Causes severe skin burns and eye damage[1][2][3] | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[3] |

The Chemistry of the Hazard: Reactivity Profile

Understanding the causality behind the hazards is critical for anticipating and controlling risks. The reactivity of acyl chlorides is central to both their utility and their danger.

-

Hydrolysis : Acyl chlorides react vigorously, often violently, with water and other protic solvents (e.g., alcohols).[5][6][7] This exothermic reaction produces corrosive fumes of hydrogen chloride (HCl) gas and 5-fluoro-2-methylbenzoic acid.[6] The reaction is initiated by the nucleophilic attack of water on the carbonyl carbon. This is why meticulous exclusion of moisture during storage and handling is non-negotiable.

-

Reaction with Nucleophiles : The primary synthetic function of this compound is its reaction with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.[8][9] These reactions can be highly exothermic and must be performed with temperature control. Uncontrolled addition of a strong nucleophile or base can lead to a runaway reaction.

-

Incompatible Materials : Store and handle separately from strong bases, alcohols, amines, strong oxidizing agents, and metals.[6][10] The reaction with bases can be violent, and it can attack many metals, potentially producing flammable hydrogen gas.[10]

Section 2: Protocol for Safe Handling and Engineering Controls

A self-validating safety protocol relies on multiple layers of protection, from engineering controls to personal protective equipment (PPE).

Mandatory Engineering Controls

Personal protective equipment is the last line of defense; engineering controls are the first and most critical.

-

Chemical Fume Hood : All handling of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to protect against inhalation of corrosive vapors.[5][6][11]

-

Ventilation : Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Equipment : An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[12]

Personal Protective Equipment (PPE)

The correct selection and use of PPE are essential to prevent contact with this corrosive material.

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Chemical splash goggles AND a full-face shield | Goggles provide a seal against splashes and vapors. The face shield offers an additional layer of protection for the entire face from severe splashes.[5][12][13] |

| Hands | Butyl or heavy-duty nitrile rubber gloves | Acyl chlorides can degrade standard latex or thin nitrile gloves. Check the glove manufacturer's compatibility chart. Always double-glove and change gloves immediately upon contamination.[5][13] |

| Body | Flame-retardant lab coat | A fully buttoned lab coat made of a flame-retardant material protects skin and personal clothing from splashes.[5][13] |

| Respiratory | Air-purifying respirator (if needed) | A full-face respirator with acid gas cartridges may be required if there is a potential for exposure above permissible limits or during a large spill cleanup, but it should be a last resort after engineering controls.[5][14] Respirator use requires specialized training and fit-testing. |

Workflow for Reaction Setup

The following workflow illustrates the integration of safety measures into the experimental process.

Caption: Safe reaction setup workflow for this compound.

Section 3: Storage, Quenching, and Disposal

Proper management of the chemical's lifecycle is crucial for long-term safety.

Storage

-

Conditions : Store in a cool, dry, well-ventilated, and secure area, away from heat and ignition sources.[6][15][16]

-

Container : Keep the container tightly sealed to prevent contact with atmospheric moisture, which leads to degradation and pressure buildup from HCl gas.[6][15]

-

Segregation : Store away from incompatible materials, particularly water, alcohols, bases, and oxidizers.[10][11]

Quenching and Disposal

Unused or waste this compound is hazardous and must never be disposed of down the drain.

-

Preparation : Work in a fume hood. Prepare a quenching solution, such as a dilute solution of sodium bicarbonate or an alcohol like isopropanol, in a flask equipped with a stirrer and placed in an ice bath to manage the exothermic reaction.[17]

-

Slow Addition : Slowly and carefully add the acyl chloride dropwise to the cooled, stirring quenching solution.[17] Violent reaction, foaming, and gas evolution (CO₂ if using bicarbonate) will occur.

-

Neutralization & Disposal : Once the addition is complete and the reaction has subsided, check the pH to ensure neutralization if a base was used. The resulting mixture must be disposed of as hazardous chemical waste in a properly labeled container, following all institutional and local regulations.[15][17]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

First Aid Measures

Immediate action is critical in the event of exposure.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][15][18]

-

Skin Contact : Immediately remove all contaminated clothing while flushing the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[12][15][18]

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[2][15][18]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink large quantities of water. Seek immediate medical attention.[1][19]

Spill Response

The response to a spill depends on its scale and the level of personnel training.

Caption: Emergency decision tree for an acyl chloride spill.

For a small, manageable spill (<1 Liter) by trained personnel:

-

Alert & Secure : Alert personnel in the immediate area and restrict access.[19][20]

-

PPE : Don the appropriate PPE, including respiratory protection if necessary.[19]

-

Contain : Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill kit absorbent. Do not use combustible materials like paper towels.[20][21]

-

Neutralize : Cautiously and slowly apply a neutralizing agent, such as sodium bicarbonate or soda ash, from the outside of the spill inward.[19][22] Be prepared for fizzing and off-gassing.

-

Collect & Dispose : Once the reaction has ceased, carefully scoop the mixture into a designated, sealable container for hazardous waste. Use non-sparking tools.[19]

-

Decontaminate : Clean the spill area with a soap and water solution, and dispose of all cleanup materials as hazardous waste.[21][23]

By integrating these principles and protocols into every stage of experimentation, researchers can effectively manage the risks associated with this compound, ensuring both personal safety and the integrity of their scientific work.

References

-

Safety Program - Resources. (n.d.). Eastern Mennonite University. Retrieved from [Link]

-

Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved from [Link]

-

This compound - Introduction. (2024, April 9). ChemBK. Retrieved from [Link]

-

MSDS of 5-Fluoro-2-methoxybenzoyl chloride. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]

-

What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. (n.d.). Pearson. Retrieved from [Link]

-

Learn How to Handle Small Hydrochloric Acid Spills Safely. (2025, January 23). North Industrial Chemicals. Retrieved from [Link]

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020, June 4). Chemistry Stack Exchange. Retrieved from [Link]

-

Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH & Co.KG. Retrieved from [Link]

-

Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District. Retrieved from [Link]

-

Draw the products formed when benzoyl chloride (C6H5COCl) is treated with each nucleophile. (n.d.). Homework.Study.com. Retrieved from [Link]

-

Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International journal of molecular sciences, 12(8), 4735–4751. Retrieved from [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Retrieved from [Link]

-

A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. (2022, August 23). ACS Publications. Retrieved from [Link]

-

Chemical Spills - Emergency Management. (n.d.). Florida State University. Retrieved from [Link]

-

5-Chloro-2-fluorobenzoyl chloride | CAS#:394-29-6. (2025, August 25). Chemsrc. Retrieved from [Link]

-

Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Autech. Retrieved from [Link]

-

International Chemical Safety Cards (ICSC): 1015 - BENZOYL CHLORIDE. (n.d.). IPCS. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. echemi.com [echemi.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. chembk.com [chembk.com]

- 5. wcu.edu [wcu.edu]

- 6. nbinno.com [nbinno.com]

- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 8. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 9. homework.study.com [homework.study.com]

- 10. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]

- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 12. download.basf.com [download.basf.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. capotchem.cn [capotchem.cn]

- 15. fishersci.com [fishersci.com]

- 16. globalresearchchem.com [globalresearchchem.com]

- 17. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 18. fishersci.com [fishersci.com]

- 19. Learn How to Handle Small Hydrochloric Acid Spills Safely [northindustrial.net]

- 20. offices.austincc.edu [offices.austincc.edu]

- 21. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 22. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 23. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Fluoro-2-methylbenzoyl chloride

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Fluoro-2-methylbenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into the theoretical basis for the observed spectral features, offering a detailed prediction and interpretation of the chemical shifts, coupling constants, and signal multiplicities.

Molecular Structure and Proton Environments

This compound possesses a substituted benzene ring with three distinct proton environments in the aromatic region, in addition to the protons of the methyl group. The acyl chloride and methyl groups are positioned ortho to each other, while the fluorine atom is in the para position relative to the acyl chloride. This substitution pattern dictates the electronic environment of each proton and, consequently, their resonance frequencies in the ¹H NMR spectrum.

To visualize these relationships, the following diagram illustrates the molecular structure and the different proton and fluorine environments.

Figure 1. Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The prediction of the ¹H NMR spectrum of this compound is based on established principles of substituent effects on aromatic chemical shifts and spin-spin coupling constants. The electron-withdrawing nature of the benzoyl chloride group and the fluorine atom, along with the electron-donating character of the methyl group, all contribute to the final spectral appearance.

Chemical Shift Predictions

The chemical shifts (δ) are predicted relative to a tetramethylsilane (TMS) internal standard (δ = 0.00 ppm). The aromatic region of benzene typically appears around 7.34 ppm. Substituent effects will cause the protons on the substituted ring to shift upfield (to lower ppm) or downfield (to higher ppm).

-

Aromatic Protons (H-3, H-4, H-6):

-

H-6: This proton is ortho to the electron-withdrawing benzoyl chloride group and meta to the fluorine atom. The strong deshielding effect of the adjacent carbonyl group will cause a significant downfield shift. We predict this proton to be the most downfield of the aromatic signals.

-

H-4: This proton is ortho to the fluorine atom and meta to both the methyl and benzoyl chloride groups. The fluorine atom will exert both an inductive withdrawing effect and a resonance donating effect. However, the through-space deshielding and the meta-directing withdrawing effects of the other substituents will likely result in a downfield shift.

-

H-3: This proton is ortho to the methyl group and meta to the benzoyl chloride group and para to the fluorine atom. The electron-donating methyl group will have a shielding effect, while the other groups will have a deshielding effect. This proton is expected to be the most upfield of the aromatic signals.

-

-

Methyl Protons (-CH₃):

-

The methyl group is attached to the aromatic ring and is ortho to the benzoyl chloride group. The proximity to the electron-withdrawing carbonyl group will cause a downfield shift compared to toluene (δ ≈ 2.3 ppm)[1].

-

Based on data from analogous compounds such as 4-fluorobenzoyl chloride (protons ortho to -COCl at ~8.13-8.15 ppm) and 2-fluorobenzoyl chloride (aromatic protons in the range of 7.2-8.1 ppm), and considering the combined substituent effects, we can estimate the chemical shifts.[2][3]

Spin-Spin Coupling and Multiplicity

The multiplicity of each signal is determined by the number of neighboring non-equivalent protons and fluorine atoms, following the n+1 rule. In this case, we expect to see both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H-6: This proton will be coupled to the meta proton H-4 (⁴JHH) and the meta fluorine atom (⁴JHF). This will likely result in a doublet of doublets (dd).

-

H-4: This proton is coupled to the ortho fluorine atom (³JHF) and the meta proton H-6 (⁴JHH). This will also likely appear as a doublet of doublets (dd).

-

H-3: This proton is coupled to the para fluorine atom (⁵JHF) and the adjacent methyl group protons via a long-range coupling (⁵JHH, which is often unresolved). The primary coupling will be with the fluorine, resulting in a doublet.

-

Methyl Protons (-CH₃): These protons are not coupled to any adjacent protons and will therefore appear as a singlet. A very small long-range coupling to H-3 might be observable under high resolution.

Typical aromatic H-H coupling constants are: ³J (ortho) ≈ 7-10 Hz, ⁴J (meta) ≈ 2-3 Hz, and ⁵J (para) ≈ 0-1 Hz. H-F coupling constants are typically larger and can occur over more bonds: ³JHF (ortho) ≈ 6-10 Hz, ⁴JHF (meta) ≈ 3-8 Hz, and ⁵JHF (para) ≈ 1-3 Hz.[4][5]

Tabulated Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.0 - 8.2 | dd | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 3-5 Hz |

| H-4 | 7.3 - 7.5 | dd | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

| H-3 | 7.1 - 7.2 | d | ⁵JHF ≈ 2-4 Hz |

| -CH₃ | 2.5 - 2.7 | s | - |

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Use a deuterated solvent that is inert to the acyl chloride functionality, such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂). Ensure the solvent is anhydrous to prevent hydrolysis of the sample.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially in the aromatic region.

-

Acquisition Parameters:

-

Pulse Angle: A 30° pulse angle is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans should provide an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of 12-15 ppm is appropriate to cover the expected chemical shifts.

-

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that can be readily interpreted with a solid understanding of chemical shift theory and spin-spin coupling. The predicted spectrum, characterized by three distinct signals in the aromatic region and a singlet for the methyl group, is a powerful tool for confirming the identity and purity of this important chemical intermediate. The interplay of H-H and H-F coupling constants results in characteristic splitting patterns that are diagnostic for this specific substitution pattern. By following the outlined experimental protocol, researchers can obtain high-quality spectra for accurate structural elucidation.

References

-

Nail IB®. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?. [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

Duke University NMR Center. Coupling constants. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

ResearchGate. Coupling of Protons with Fluorine Page. [Link]

Sources

- 1. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR spectrum [chemicalbook.com]

- 4. The Duke NMR Center Coupling constants [sites.duke.edu]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the ¹³C NMR Spectroscopy of 5-Fluoro-2-methylbenzoyl chloride

This in-depth technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Fluoro-2-methylbenzoyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, predictive analysis, and practical considerations for acquiring and interpreting the ¹³C NMR spectrum of this important chemical intermediate. Our approach is grounded in fundamental principles and aims to provide actionable insights for unambiguous spectral assignment.

Introduction: The Significance of ¹³C NMR in Characterizing Acyl Chlorides

¹³C NMR spectroscopy is an indispensable tool in organic chemistry for elucidating molecular structures. For reactive species such as acyl chlorides, it provides critical information on the carbon framework. The chemical shift of the carbonyl carbon in acyl chlorides is typically found in the range of 160-180 ppm. This region is less deshielded compared to aldehydes and ketones (around 200 ppm) due to the competing inductive and resonance effects of the chlorine atom.[1] While chlorine is highly electronegative, its lone pairs can participate in resonance, partially shielding the carbonyl carbon.[1] The presence of other substituents on an aromatic ring, such as a fluorine atom and a methyl group in this compound, further influences the chemical shifts of the aromatic carbons and introduces characteristic carbon-fluorine coupling patterns.

Predictive Analysis of the ¹³C NMR Spectrum of this compound

In the absence of a readily available experimental spectrum, a robust predictive analysis based on established substituent chemical shift (SCS) effects and coupling constant data is invaluable. The structure of this compound, with its distinct electronic environments, gives rise to a predictable yet complex ¹³C NMR spectrum.

Structure and Numbering:

Caption: IUPAC Numbering for this compound.

Predicted Chemical Shifts and Coupling Constants:

The chemical shifts of the aromatic carbons are influenced by the electron-donating methyl group and the electron-withdrawing fluoro and benzoyl chloride groups. The fluorine atom will also introduce characteristic through-bond J-coupling with the carbon atoms.

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected C-F Coupling (J_CF) | Rationale for Prediction |

| C=O | ~168 | - | Typical range for an acyl chloride carbonyl carbon. |

| C1 | ~135 | d, ³J_CF ≈ 7-9 Hz | Quaternary carbon attached to the electron-withdrawing COCl group and influenced by the ortho-methyl group. Expected to show a small meta-coupling to fluorine. |

| C2 | ~142 | d, ⁴J_CF ≈ 2-4 Hz | Quaternary carbon attached to the electron-donating methyl group. Influenced by the para-fluoro substituent. Expected to show a small para-coupling to fluorine. |

| C3 | ~128 | d, ³J_CF ≈ 7-9 Hz | This carbon is ortho to the methyl group and meta to the fluoro group. Expected to show meta-coupling to fluorine. |

| C4 | ~118 | d, ²J_CF ≈ 20-30 Hz | This carbon is ortho to the fluoro group and meta to the methyl group. Expected to show a significant ortho-coupling to fluorine. |

| C5 | ~163 | d, ¹J_CF ≈ 240-270 Hz | The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant and will be significantly deshielded.[2][3] |

| C6 | ~115 | d, ²J_CF ≈ 20-30 Hz | This carbon is ortho to the fluoro group and para to the methyl group. Expected to show a significant ortho-coupling to fluorine. |

| CH₃ | ~20 | - | Typical chemical shift for a methyl group attached to an aromatic ring. |

Note: Predicted chemical shifts are estimates based on additive models and data from similar compounds. Actual experimental values may vary.

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful consideration of its reactivity and the desired spectral information.

1. Sample Preparation:

-

Solvent: A dry, deuterated aprotic solvent such as CDCl₃ or C₆D₆ is recommended. The absence of acidic protons is crucial to prevent hydrolysis of the acyl chloride.

-

Concentration: A concentration of 50-100 mg/mL is typically sufficient.

-

Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

2. NMR Spectrometer Setup:

-

Frequency: A spectrometer with a high field strength (e.g., 400 MHz for ¹H) is preferable for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width: A sweep width of approximately 250 ppm is adequate to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

-

3. Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

Experimental Workflow Diagram:

Caption: A typical workflow for acquiring and analyzing the ¹³C NMR spectrum.

Data Interpretation and Validation

Interpreting the ¹³C NMR spectrum of this compound involves a systematic assignment of each resonance.

-

Carbonyl Carbon: The signal around 168 ppm, which will be a singlet with low intensity due to its long relaxation time, is assigned to the carbonyl carbon.

-

Fluorine-Coupled Carbons: The most downfield aromatic signal, appearing as a large doublet (¹J_CF ≈ 250 Hz), is unambiguously assigned to C5. The other aromatic carbons will appear as smaller doublets due to two-, three-, and four-bond couplings with fluorine.

-

Quaternary Carbons: The signals for C1 and C2 will be of lower intensity compared to the protonated carbons. Their chemical shifts will be influenced by their respective substituents.

-

Methyl Carbon: The most upfield signal, around 20 ppm, will be a singlet and is assigned to the methyl carbon.

For an unequivocal assignment, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. HSQC will correlate the protonated aromatic carbons to their directly attached protons, while HMBC will reveal long-range correlations (2-3 bonds), which can be used to confirm the assignments of the quaternary carbons and the carbonyl carbon.

Synthesis and Potential Impurities

This compound is typically synthesized from its corresponding carboxylic acid, 5-fluoro-2-methylbenzoic acid, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4]

Reaction Scheme:

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. acdlabs.com [acdlabs.com]

- 4. prepchem.com [prepchem.com]

Mass spectrometry of 5-Fluoro-2-methylbenzoyl chloride

An In-Depth Technical Guide to the Mass Spectrometry of 5-Fluoro-2-methylbenzoyl chloride

Introduction

This compound (C₈H₆ClFO, Molecular Weight: 172.58 g/mol ) is a key chemical intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its bifunctional nature, featuring a reactive acyl chloride and a substituted aromatic ring, makes precise structural verification and purity assessment paramount. Mass spectrometry serves as a definitive analytical technique for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that confirms its molecular structure. This guide offers a detailed examination of the mass spectrometric behavior of this compound, focusing on the principles of ionization, the predictable fragmentation pathways, and a robust protocol for its analysis.

Core Principles: Ionization and Fragmentation

For a volatile and relatively nonpolar molecule like this compound, Electron Ionization (EI) is the most effective and widely used ionization method, typically coupled with Gas Chromatography (GC-MS).[3][4] In the EI source, the analyte molecule is bombarded with a high-energy electron beam (typically 70 eV). This interaction is energetic enough to eject a valence electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[5]

The 70 eV energy is substantially higher than the ionization energy of most organic molecules (typically 10-15 eV).[3][5] This excess energy renders the molecular ion energetically unstable, causing it to undergo predictable bond cleavages, or fragmentations. The resulting charged fragments are then separated by the mass analyzer, generating a mass spectrum that plots ion abundance against their mass-to-charge ratio (m/z). This fragmentation pattern is highly reproducible and provides rich structural information.[5][6]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of the carbonyl group and the aromatic ring leads to the formation of highly stable acylium and phenyl cations.[7] The expected pathway is detailed below.

-

Formation of the Molecular Ion (M⁺•) at m/z 172: The initial ionization event removes an electron from the molecule, resulting in the molecular ion. The presence of chlorine means this peak will be accompanied by an M+2 isotope peak (from ³⁷Cl) at m/z 174, with an intensity approximately one-third of the M⁺• peak.

-

Primary Fragmentation: Formation of the Acylium Ion at m/z 137: The most favorable fragmentation is the cleavage of the weakest bond, which is the C-Cl bond. This results in the loss of a chlorine radical (•Cl) and the formation of the highly stable 5-fluoro-2-methylbenzoyl cation (an acylium ion). This fragment is resonance-stabilized and is predicted to be the base peak (the most abundant ion) in the spectrum.[8]

-

Secondary Fragmentation: Loss of Carbon Monoxide at m/z 109: The acylium ion can further fragment by eliminating a neutral carbon monoxide (CO) molecule. This is a very common pathway for benzoyl derivatives and results in the formation of the 5-fluoro-2-methylphenyl cation.[7]

Data Presentation: Predicted Mass Spectrum

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Origin | Predicted Relative Abundance |

| 174 | [C₈H₆³⁷ClFO]⁺• | Molecular Ion (³⁷Cl Isotope) | Moderate |

| 172 | [C₈H₆³⁵ClFO]⁺• | Molecular Ion (M⁺•) | Moderate |

| 137 | [C₈H₆FO]⁺ | [M - Cl]⁺ | High (Base Peak) |

| 109 | [C₇H₆F]⁺ | [M - Cl - CO]⁺ | High |

Visualization: Fragmentation Workflow

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis